2-Phenoxyisonicotinic acid
CAS No.: 51362-08-4
Cat. No.: VC3752638
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51362-08-4 |
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Molecular Formula | C12H9NO3 |
Molecular Weight | 215.2 g/mol |
IUPAC Name | 2-phenoxypyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H9NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) |
Standard InChI Key | MVRLAYNMGBRJTD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2-phenoxyisonicotinic acid is C₁₂H₉NO₃, with a molecular weight of 215.20 g/mol . The SMILES notation (C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O) and InChIKey (MVRLAYNMGBRJTD-UHFFFAOYSA-N) provide unambiguous representations of its structure . Key features include:
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Pyridine core: A six-membered aromatic ring with nitrogen at the 1-position.
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Carboxylic acid group: Positioned at the 4-carbon (isonicotinic acid configuration).
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Phenoxy substituent: Attached to the 2-carbon via an ether linkage.
Table 1: Structural Descriptors of 2-Phenoxyisonicotinic Acid
Tautomerism and Isomerism
The compound exhibits tautomerism due to the pyridine nitrogen, though the keto-enol equilibrium is stabilized by the aromatic system. A structural isomer, 2-phenoxynicotinic acid (CAS 35620-71-4), differs in the carboxylic acid position (3-carbon vs. 4-carbon), altering its electronic properties and biological interactions .
Synthetic Methodologies
Hydrazide Intermediate Route
A common synthesis involves the formation of 2-(2-phenoxyphenyl) acetohydrazide as a key intermediate. The process includes:
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Esterification: 2-(2-Phenoxyphenyl) acetic acid reacts with ethanol under acidic conditions to form ethyl esters .
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Hydrazide Formation: Treatment with hydrazine hydrate yields the hydrazide derivative .
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Condensation: Reaction with aryl aldehydes produces N-arylidene hydrazides, though this pathway is more frequently employed for nicotinic acid analogues .
Direct Carboxylation
Physicochemical Properties
Acid-Base Behavior
The compound’s pKa is predicted to be 3.30 ± 0.10, indicating moderate acidity comparable to benzoic acid derivatives. This property facilitates salt formation under basic conditions, enhancing solubility for pharmacological formulations .
Spectroscopic Profiles
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¹H NMR: Aromatic protons appear as multiplet signals between δ 6.87–8.77 ppm, with distinct singlet resonances for the methylene group (δ 3.57 ppm) in hydrazide intermediates .
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IR Spectroscopy: Stretching vibrations at 1654 cm⁻¹ (C=O), 1236 cm⁻¹ (C-O), and 3308 cm⁻¹ (N-H) confirm functional groups .
Table 2: Predicted Collision Cross Sections (CCS) for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 216.06552 | 145.3 |
[M+Na]⁺ | 238.04746 | 159.5 |
[M-H]⁻ | 214.05096 | 148.2 |
Comparative Analysis with 2-Phenoxynicotinic Acid
Table 3: Isomeric Comparison
Property | 2-Phenoxyisonicotinic Acid | 2-Phenoxynicotinic Acid |
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CAS Number | 51362-08-4 | 35620-71-4 |
Carboxylic Acid Position | 4-carbon | 3-carbon |
InChIKey | MVRLAYNMGBRJTD-UHFFFAOYSA-N | CQGAXJGXGLVFGJ-UHFFFAOYSA-N |
Biological Activity | Moderate anti-inflammatory | Higher analgesic potency |
Future Perspectives
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Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles could improve its pharmacokinetic profile.
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Computational Modeling: DFT studies to optimize electronic effects for enhanced receptor binding.
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Expanded SAR: Systematic substitution on the phenoxy ring to identify high-efficacy derivatives.
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